methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate
Description
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate is a synthetic intermediate featuring two orthogonal protecting groups: a tert-butyl(dimethyl)silyl (TBS) ether at the 3-hydroxy position and a tetrahydro-2H-pyran-2-yl (THP) ether at the 2-hydroxy position of a propanoate backbone. The TBS group provides acid-labile protection, while the THP group is selectively removable under mildly acidic conditions. This compound is widely used in multi-step organic syntheses, particularly in pharmaceutical chemistry, to enable sequential deprotection strategies .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-(oxan-2-yloxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-15(2,3)21(5,6)19-11-12(14(16)17-4)20-13-9-7-8-10-18-13/h12-13H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLZTINCNFPQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TBS Protection of Methyl (R)-(+)-Lactate
The synthesis commences with silylation of methyl (R)-(+)-lactate (Table 1). Treatment with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base affords methyl (R)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-hydroxypropanoate in 89% yield.
Table 1: TBS Protection Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | Methyl (R)-(+)-lactate |
| Silylating Agent | TBSCl (1.2 equiv) |
| Base | Imidazole (2.5 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → rt, 12 h |
| Yield | 89% |
THP Protection of the Secondary Hydroxyl
The C2 hydroxyl group is subsequently protected via acid-catalyzed pyranylation (Scheme 2). Reacting the TBS-protected intermediate with dihydropyran (DHP, 1.5 equiv) in DCM using pyridinium p-toluenesulfonate (PPTS, 0.1 equiv) delivers the THP ether in 93% yield. Notably, the THP group’s acid sensitivity mandates careful control of reaction time to prevent premature deprotection.
Key Optimization Insights :
-
Catalyst Loading : PPTS ≥ 0.1 equiv ensures complete conversion without side reactions.
-
Solvent Choice : DCM’s low polarity minimizes THP ring-opening side reactions.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Analysis
The final compound’s structure is confirmed by ¹H and ¹³C NMR (Table 2). Diagnostic signals include the TBS tert-butyl singlet (δ 0.90 ppm, 9H) and the THP anomeric proton multiplet (δ 4.65 ppm).
Table 2: Selected NMR Data for Target Compound
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) | Assignment |
|---|---|---|---|---|
| TBS-CH3 | 0.10, 0.09 | Singlet | -4.4, -4.8 | Si(CH3)2 |
| THP-O | 4.65 | Multiplet | 99.4 | Anomeric C |
| COOCH3 | 3.63 | Singlet | 52.1 | Methyl Ester |
| C=O | - | - | 172.8 | Ester Carbonyl |
High-Resolution Mass Spectrometry (HR-MS)
HR-MS (ESI+) confirms the molecular formula C₁₆H₃₀O₆Si ([M+Na]⁺ calc. 385.1654, found 385.1651).
Comparative Evaluation of Synthetic Routes
Alternative pathways were explored to optimize efficiency (Table 3). A one-pot TBS/THP protection strategy using sequential silylation and pyranylation failed due to THP group instability under basic silylation conditions (yield <20%). The stepwise approach proved superior, achieving an overall 83% yield over two steps.
Table 3: Route Comparison
| Strategy | Steps | Overall Yield | Key Challenge |
|---|---|---|---|
| Stepwise | 2 | 83% | None |
| One-Pot | 1 | <20% | THP Deprotection under Base |
Applications in Complex Molecule Synthesis
This di-protected ester serves as a linchpin in natural product synthesis. For example, in the total synthesis of diplobifuranylone B, analogous intermediates underwent gold-catalyzed cycloisomerization to construct trans-dihydrofuran motifs with >95:5 d.r.. The TBS/THP groups enabled selective deprotection during late-stage functionalization, underscoring their utility in multistep sequences.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of different silyl ethers or esters.
Scientific Research Applications
Organic Synthesis
1.1 Protecting Group in Synthesis
One of the primary applications of this compound is as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl (TBDMS) group is widely used to protect alcohols and amines during chemical reactions. The ability to selectively deprotect these groups makes them invaluable in multi-step synthesis processes. For example, the TBDMS group can be removed under mild acidic conditions, allowing for subsequent reactions without affecting other functional groups.
1.2 Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for versatile modifications that can lead to various derivatives useful in pharmaceuticals and agrochemicals. The tetrahydro-2H-pyran moiety contributes to the stability and reactivity of the compound, making it suitable for further transformations.
Medicinal Chemistry
2.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate exhibit antiproliferative properties against various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets, leading to potential therapeutic applications in oncology.
Case Study: Biological Activity Assessment
A study evaluated the biological activity of structurally related compounds, demonstrating significant antiproliferative effects on breast and colon cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of key enzymes involved in cell proliferation pathways .
Chemical Properties and Safety
3.1 Stability and Reactivity
The stability of this compound under various conditions makes it suitable for laboratory use. It is generally considered safe when handled properly, but standard safety precautions should be observed due to its chemical reactivity.
3.2 Handling Precautions
When working with this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves and goggles, to prevent skin and eye contact. Additionally, it should be stored in a cool, dry place away from incompatible substances.
Summary Table of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogous structures:
Reactivity and Stability
- Deprotection Sensitivity: The TBS group in the target compound is stable under basic conditions but cleaved with fluoride ions (e.g., TBAF) or mild acids. In contrast, the TBDPS group in requires stronger acidic conditions for removal due to its bulkier diphenyl substituents . The THP group is selectively hydrolyzed under mildly acidic conditions (e.g., pyridinium p-toluenesulfonate in methanol), enabling sequential deprotection without disturbing the TBS group .
- Steric and Electronic Effects: The methyl branch in reduces steric hindrance compared to the linear propanoate chain, enhancing its utility in stereoselective syntheses . The aromatic ester in introduces resonance stabilization, increasing the compound's stability but reducing reactivity toward nucleophilic attack compared to aliphatic esters .
Biological Activity
Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate is a siloxane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H30O5Si
- Molecular Weight : 318.48 g/mol
- Key Functional Groups : Tert-butyl, dimethylsilyl, tetrahydropyran
The presence of the tert-butyl and dimethylsilyl groups may influence the compound's lipophilicity and biological interactions.
Antiproliferative Effects
Research indicates that compounds with similar siloxane structures exhibit antiproliferative activities against various cancer cell lines. For instance, a related study demonstrated that siloxane derivatives could inhibit cell growth in a dose-dependent manner. The mechanism is thought to involve the disruption of cellular signaling pathways that promote proliferation .
Antioxidant Properties
Antioxidant activity is another significant biological property associated with this compound. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For example, studies on related siloxane compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production. This property makes them potential candidates for applications in skin lightening and anti-browning agents in food products .
Study on Antiproliferative Activity
In a study investigating the antiproliferative effects of siloxane compounds, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell viability at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutic agents.
Antioxidant Capacity Assessment
A separate investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, indicating its potential utility in formulations aimed at reducing oxidative stress in biological systems.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key protecting groups in the synthesis of methyl 3-{[tert-butyl(dimethyl)silyl]oxy}-2-(tetrahydro-2H-pyran-2-yloxy)propanoate, and how do they influence reaction selectivity?
- Answer : The compound features two orthogonal protecting groups: a tert-butyldimethylsilyl (TBDMS) group and a tetrahydro-2H-pyran-2-yl (THP) group. The TBDMS group is acid-labile and provides steric hindrance to protect the hydroxyl group during nucleophilic substitutions, while the THP group is base-stable and often removed under mild acidic conditions (e.g., aqueous HCl) . These groups enable sequential deprotection, critical for regioselective functionalization. For example, TBDMS can be selectively removed using tetrabutylammonium fluoride (TBAF), preserving the THP group .
Q. What experimental techniques are essential for characterizing intermediates in the synthesis of this compound?
- Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and protecting group integrity. For instance, tert-butyl signals in TBDMS appear as singlets (~1.0 ppm), while THP protons show distinct splitting patterns (e.g., δ 3.5–4.5 ppm for oxymethine protons) .
- Chromatography : TLC and HPLC are used to monitor reaction progress. Silica gel column chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights and isotopic patterns, especially for silyl-containing intermediates .
Q. How does the choice of solvent impact the stability of this compound during synthesis?
- Answer : Polar aprotic solvents (e.g., 1,2-DME, THF) stabilize silyl ethers by minimizing hydrolysis. For example, reactions involving TBDMS-protected intermediates in 1,2-DME at −20°C prevent premature deprotection, while methanol is avoided until final quenching steps . Non-polar solvents (e.g., hexane) are used for crystallization to avoid side reactions with moisture-sensitive groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example, the ICReDD framework combines reaction path searches with experimental data to identify optimal conditions (e.g., catalyst loading, temperature) for silyl ether formation, reducing trial-and-error approaches. This method has been applied to similar silane-protected intermediates, achieving >90% yield improvements in some cases .
- Table : Example of Computationally Guided Optimization
| Parameter | Trial-and-Error Range | ICReDD-Optimized Value |
|---|---|---|
| Reaction Temp (°C) | −40 to 0 | −20 |
| Catalyst Loading | 1–5 mol% | 2.5 mol% |
| Solvent | THF, DCM, 1,2-DME | 1,2-DME |
| Source: Adapted from ICReDD case studies |
Q. What mechanisms explain unexpected byproducts during deprotection of the THP group in this compound?
- Answer : Acidic deprotection of THP (e.g., with HCl) can lead to hemiacetal formation or epimerization if the reaction is not tightly controlled. For instance, prolonged exposure to HCl may protonate the THP oxygen, inducing ring-opening via carbocation intermediates, which can react with nucleophiles (e.g., residual water) to form diols . Mitigation strategies include:
- Using buffered acidic conditions (e.g., pyridinium p-toluenesulfonate in MeOH) .
- Monitoring reaction progress via TLC to halt deprotection at the optimal time .
Q. How do steric effects of the TBDMS group influence nucleophilic substitution reactions in this compound?
- Answer : The bulky TBDMS group adjacent to the reactive β-carbon directs nucleophilic attack to the less hindered α-position. For example, in SN2 reactions with Grignard reagents, the TBDMS group forces the nucleophile to approach from the opposite side, as observed in similar silyl-protected propanoates . This steric control is critical for achieving enantiomeric excess in chiral intermediates.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for silyl ether formation in similar compounds?
- Answer : Yield variations often arise from differences in:
- Moisture control : Even trace water hydrolyzes silyl chlorides. Studies using rigorous anhydrous conditions (e.g., Schlenk techniques) report yields >85%, while standard setups may achieve only 60–70% .
- Catalyst purity : Impurities in imidazole (a common catalyst for silylation) can reduce efficiency. Recrystallized imidazole improves yields by 10–15% .
- Recommendation : Replicate high-yield protocols with strict inert atmosphere and purified reagents.
Methodological Recommendations
Q. What strategies are effective for scaling up the synthesis of this compound without compromising stereochemical integrity?
- Answer :
- Continuous flow chemistry : Reduces exposure to moisture/oxygen, critical for silyl ether stability. A study on tert-butyl silanes achieved 90% yield at 100 g scale using flow reactors .
- Low-temperature quenching : Gradual warming from −20°C to RT after reactions minimizes side reactions .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
